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Compound of Interest

Compound Name: 2-Amino-6-bromobenzothiazole

Cat. No.: B093375

' Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-6-bromobenzothiazole (CAS No: 15864-32-1) is a key intermediate in
the synthesis of various biologically active compounds, including potential anticancer and
antimicrobial agents.[1][2] Its purity, identity, and stability are critical for successful downstream
applications in research and drug development. This document provides a comprehensive
guide to the essential analytical techniques for the thorough characterization of this compound,
complete with detailed protocols and data interpretation guidelines.

Physicochemical Properties: A summary of the key physicochemical properties of 2-Amino-6-
bromobenzothiazole is presented below.

Property Value Reference

Molecular Formula C7HsBrN2S [3B1141[5]

Molecular Weight 229.10 g/mol [4]

Appearance Solid, powder [61[7]

Melting Point 213-217 °C [6][8]

Solubility Soluble in Methanol, DMSO [31[7]

CAS Number 15864-32-1 [9]
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Overall Analytical Workflow

The characterization of 2-Amino-6-bromobenzothiazole follows a logical progression from
basic physical assessment to detailed structural elucidation and purity analysis. The following
workflow ensures a comprehensive evaluation of the compound's identity and quality.
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Caption: Logical workflow for the comprehensive characterization of 2-Amino-6-
bromobenzothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Application Note: NMR spectroscopy is the most powerful technique for the unambiguous
structural elucidation of 2-Amino-6-bromobenzothiazole. :H NMR confirms the number and
connectivity of protons, while 13C NMR provides information about the carbon skeleton. These
analyses are crucial for verifying the correct isomeric form and confirming the compound's
identity.

Experimental Protocol:

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it
in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-de).[3]

e Instrumentation: Use a 300 MHz or 500 MHz NMR spectrometer.[3][10]

e Acquisition (*H NMR): Acquire the proton spectrum using standard parameters. Reference
the spectrum to the residual DMSO peak (6 ~2.50 ppm).

e Acquisition (33C NMR): Acquire the carbon spectrum with proton decoupling. Reference the
spectrum to the DMSO-ds solvent peak (6 ~39.52 ppm).

Data Presentation:

Table 1: Expected *H NMR Chemical Shifts (DMSO-ds)

Chemical Shift (6

Multiplicity Integration Assignment
ppm)
~7.75 s 1H Aromatic H (H7)
~7.40 d 1H Aromatic H (H4)
~7.25 dd 1H Aromatic H (H5)

| ~7.20 | s (broad) | 2H | -NHz2 |

Table 2: Expected 3C NMR Chemical Shifts (DMSO-ds)[11]
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Chemical Shift (6 ppm) Assighment
~168 C2 (C-NH2)
~151 C7a

~134 Cc4

~130 C3a

~125 C5

~121 C7

| ~112 | C6 (C-Br) |

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight and confirm the
elemental formula of the compound. High-resolution mass spectrometry (HRMS) provides a
highly accurate mass measurement, which is essential for confirming the elemental
composition. The characteristic isotopic pattern of bromine ("°Br and 81Br in an approximate 1:1
ratio) serves as a definitive marker.

Experimental Protocol:

o Sample Preparation: Prepare a dilute solution (e.g., 10 pg/mL) of the sample in methanol or
acetonitrile.

 Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)
source, operated in positive ion mode.[10]

o Acquisition: Infuse the sample solution directly or via an LC system. Acquire the full scan
mass spectrum.

o Data Analysis: Identify the protonated molecular ion [M+H]* and observe the A+2 isotopic
peak, which should be of nearly equal intensity to the monoisotopic peak, confirming the
presence of one bromine atom.
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Data Presentation:

Table 3: High-Resolution Mass Spectrometry Data

Calculated Exact Observed Mass oo
lon Description
Mass (m/z) (m/z)
[C7Hs7°BrN2S+H]* 228.9435 ~228.94 Monoisotopic peak

| [C7Hs81BrN2S+H]* | 230.9415 | ~230.94 | Isotopic peak (A+2) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note: FT-IR spectroscopy is a rapid and effective technique for identifying the key
functional groups present in the 2-Amino-6-bromobenzothiazole molecule. It is used to
confirm the presence of the amine (N-H), aromatic (C-H, C=C), and thiazole (C=N, C-S)
moieties.

Experimental Protocol:

Sample Preparation: Prepare a potassium bromide (KBr) disc by mixing a small amount of

the sample with dry KBr powder and pressing it into a transparent pellet.[9] Alternatively,
acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

¢ Instrumentation: Use a standard FT-IR spectrometer.
e Acquisition: Scan the sample over the range of 4000-400 cm™1.

o Data Analysis: Correlate the observed absorption bands with known functional group
frequencies.

Data Presentation:

Table 4: Characteristic FT-IR Absorption Bands[12][13]
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Wavenumber (cm~—?) Vibration Type Functional Group
3450 - 3250 N-H Stretch Primary Amine (-NHz)
3100 - 3000 C-H Stretch Aromatic Ring

~1630 C=N Stretch Thiazole Ring

1550 - 1450 C=C Stretch Aromatic Ring

~1275 C-S Stretch Thiazole Ring

| ~815 | C-H Bending | Aromatic (para-substituted) |

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is the primary method for assessing the purity of 2-Amino-6-
bromobenzothiazole and for quantitative analysis. A reverse-phase method can effectively

separate the main compound from potential impurities arising from synthesis or degradation.
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Goal: Purity Assessment

Column Selection
(e.g., C18, 5 um, 4.6x150 mm)

Mobile Phase Selection
A: 0.1% Formic Acid in Water
B: Methanol or Acetonitrile

Optimize Gradient/Isocratic Elution
(Ensure good peak shape & resolution)

Set Detection Wavelength
(e.g., 254 nm or Amax)

Method Validation
(Linearity, Precision, Accuracy)

Click to download full resolution via product page

Caption: Workflow for developing an HPLC purity method.

Experimental Protocol:

o Sample Preparation: Accurately prepare a stock solution of the sample in a suitable solvent
(e.g., methanol) at a concentration of ~1 mg/mL. Dilute as necessary for analysis.

+ Chromatographic Conditions: The following provides a typical starting point for method
development.[10][14]
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Data Presentation:

Table 5: Typical HPLC Method Parameters

Parameter Condition

Reverse-phase C18 (e.g., 150 x 4.6 mm, 5

Column
pm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile
Gradient e.g., Start at 30% B, ramp to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm (or determined Amax)

| Injection Volume | 10 pL |

o Data Analysis: Integrate the peak areas from the resulting chromatogram. Calculate the
purity by dividing the area of the main peak by the total area of all peaks, expressed as a
percentage.

Elemental and Thermal Analysis

Application Note: Elemental analysis provides an orthogonal confirmation of the empirical
formula by determining the mass percentages of C, H, N, and S. Thermal analysis techniques
like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used
to assess thermal stability, confirm the melting point, and detect the presence of residual
solvents or hydrates.

Experimental Protocols:

o Elemental Analysis: The sample is subjected to high-temperature combustion, and the
resulting gases (CO2, H20, N2) are quantitatively measured to determine the elemental
composition.
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o DSC: A small, weighed amount of the sample is heated in a sealed pan at a constant rate
(e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow is measured relative to an
empty reference pan.

o TGA: A small, weighed amount of the sample is heated on a microbalance at a constant rate
(e.g., 10 °C/min) under a nitrogen atmosphere. The change in mass is recorded as a function
of temperature.

Data Presentation:

Table 6: Elemental Analysis Data

Element Theoretical % Found %

Carbon (C) 36.70 (Experimental Value)
Hydrogen (H) 2.20 (Experimental Value)
Nitrogen (N) 12.23 (Experimental Value)

| Sulfur (S) | 14.00 | (Experimental Value) |

Table 7: Expected Thermal Analysis Results

Technique Observation Interpretation

Corresponds to the
DSC Sharp endothermic peak melting point (213-217 °C)

[6]

TGA No significant mass loss before  Indicates absence of residual
melting solvent/water

| TGA | Onset of mass loss at T > 220 °C | Indicates the decomposition temperature |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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